molecular formula C20H16FN5O B11470895 8-(4-fluorophenyl)-4-methyl-N-(3-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

8-(4-fluorophenyl)-4-methyl-N-(3-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B11470895
M. Wt: 361.4 g/mol
InChI Key: LUVZBYZGDMFNPT-UHFFFAOYSA-N
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Description

8-(4-Fluorophenyl)-4-methyl-N-(3-methylphenyl)pyrazolo[3,2-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

The synthesis of 8-(4-fluorophenyl)-4-methyl-N-(3-methylphenyl)pyrazolo[3,2-c][1,2,4]triazine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazoles with substituted trifluoromethyl-β-diketones in glacial acetic acid . The reaction conditions often require refluxing the mixture to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 8-(4-fluorophenyl)-4-methyl-N-(3-methylphenyl)pyrazolo[3,2-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. For example, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share a similar core structure but differ in their substituents and specific biological activities. The uniqueness of 8-(4-fluorophenyl)-4-methyl-N-(3-methylphenyl)pyrazolo[3,2-c][1,2,4]triazine-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H16FN5O

Molecular Weight

361.4 g/mol

IUPAC Name

8-(4-fluorophenyl)-4-methyl-N-(3-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

InChI

InChI=1S/C20H16FN5O/c1-12-4-3-5-16(10-12)23-20(27)18-13(2)26-19(25-24-18)17(11-22-26)14-6-8-15(21)9-7-14/h3-11H,1-2H3,(H,23,27)

InChI Key

LUVZBYZGDMFNPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N3C(=C(C=N3)C4=CC=C(C=C4)F)N=N2)C

Origin of Product

United States

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